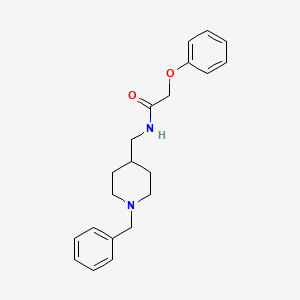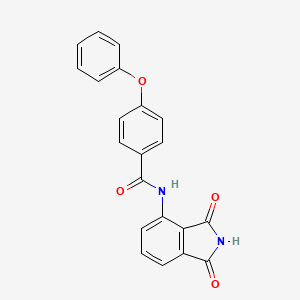![molecular formula C15H15ClN4 B2823405 6-[(6-Chloro-3-pyridinyl)methyl]-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine CAS No. 866138-15-0](/img/structure/B2823405.png)
6-[(6-Chloro-3-pyridinyl)methyl]-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a laboratory chemical with the CAS number 138261-41-3 . It is also known as Imidacloprid . The compound is used in laboratory settings and is not recommended for food, drug, pesticide or biocidal product use .
Molecular Structure Analysis
The molecular formula of this compound is C15H11ClN2O . It has a molecular weight of 270.72 . The InChI code is 1S/C15H11ClN2O/c16-15-6-5-11(7-17-15)8-18-9-12(10-19)13-3-1-2-4-14(13)18/h1-7,9-10H,8H2 .Physical And Chemical Properties Analysis
The compound has a melting point of 136-138 degrees Celsius . It is stored under inert atmosphere at 2-8 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
A key aspect of the scientific research applications of 6-[(6-Chloro-3-pyridinyl)methyl]-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine involves its synthesis and subsequent use as a precursor or intermediate in the development of various compounds with potential biological activities. For example, studies have demonstrated the synthesis of pyrazolo[3,4-d]pyrimidine derivatives and their evaluation for antibacterial activities, highlighting the compound's role in the development of novel antimicrobial agents (Rostamizadeh et al., 2013). Similarly, research has been conducted on the synthesis of new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole, and pyridine derivatives containing the 1,2,3-triazole moiety, with findings indicating their potential in pharmaceutical applications due to their antitrypanosomal activity (Abdelriheem et al., 2017).
Anticancer Potential
Another significant area of application is in the exploration of anticancer properties. Studies have synthesized novel pyrazolo[4,3-c]pyridine derivatives and assessed their anticancer efficacy against human breast, liver, and colon carcinoma cell lines, indicating the compound's utility in cancer research (Metwally & Deeb, 2018). This research suggests that derivatives of 6-[(6-Chloro-3-pyridinyl)methyl]-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine could serve as a foundation for developing new anticancer agents.
Chemical Synthesis and Reactivity
The compound also finds applications in chemical synthesis, where its reactivity and interactions with other chemical entities are explored to produce novel compounds. For instance, research has been conducted on the regioselective synthesis of novel substituted pyrazolo[1,5-a]pyrimidines under solvent-free conditions, demonstrating the compound's versatility and potential in organic synthesis (Quiroga et al., 2008).
Photophysical Properties and Fluorescence
Additionally, the exploration of the photophysical properties of pyrazolo[1,5-a]pyrimidines derivatives, such as their fluorescence, is another area of interest. Studies have shown that these compounds can serve as functional fluorophores, indicating potential applications in materials science and bioimaging (Castillo et al., 2018).
Wirkmechanismus
Target of Action
The primary target of this compound is the nicotinic acetylcholine receptor . This receptor plays a crucial role in transmitting signals in the nervous system. The compound acts as an agonist at this receptor, meaning it binds to the receptor and activates it .
Mode of Action
The compound interacts with its target, the nicotinic acetylcholine receptor, by binding to it and causing it to activate . This activation leads to the excitation of specific nerve cells . There is also evidence that the compound has multiple agonist and antagonist effects on neuronal nicotinic acetylcholine receptor channels .
Biochemical Pathways
The compound affects the pathway involving the nicotinic acetylcholine receptor. By acting as an agonist at this receptor, it influences the transmission of signals in the nervous system . The downstream effects of this include the excitation of specific nerve cells .
Pharmacokinetics
It is known that the compound is poorly ionized in neutral media, which allows it to easily pass through lipophilic barriers in insects . This property likely impacts its bioavailability.
Result of Action
The activation of the nicotinic acetylcholine receptor by the compound leads to the excitation of specific nerve cells . In insects, this can result in symptoms such as loss of leg strength, leg tremors, body shaking, and eventually death .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the compound’s poor ionization in neutral media allows it to easily pass through lipophilic barriers in insects . This suggests that the compound’s action could be influenced by the lipid content of the environment.
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is toxic if swallowed and very toxic to aquatic life with long-lasting effects . Safety measures include washing face, hands, and any exposed skin thoroughly after handling and not eating, drinking, or smoking when using this product .
Eigenschaften
IUPAC Name |
6-[(6-chloropyridin-3-yl)methyl]-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN4/c1-9-6-15-18-10(2)13(11(3)20(15)19-9)7-12-4-5-14(16)17-8-12/h4-6,8H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACNXNWBSTUPMBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(C(=NC2=C1)C)CC3=CN=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[(6-Chloro-3-pyridinyl)methyl]-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-(1-Benzothiophen-3-yl)ethyl]prop-2-enamide](/img/structure/B2823326.png)
![1-(5-Fluoropyrimidin-2-yl)-4-[2-(2-methylphenoxy)acetyl]piperazin-2-one](/img/structure/B2823327.png)
![N,5-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)thiophene-2-carboxamide](/img/structure/B2823328.png)
![Ethyl 2-[2-[2-(3-methoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B2823329.png)


![2-(2-((2,4-dichlorobenzyl)thio)thiazol-4-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2823335.png)
![N-[(2,4-dimethoxyphenyl)methyl]-N-methyl-6-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2823336.png)



![2-(pyrazine-2-carboxamido)-N-(thiophen-2-yl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2823344.png)
